molecular formula C14H16FNO3S2 B2597893 N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide CAS No. 1797159-81-9

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2597893
CAS No.: 1797159-81-9
M. Wt: 329.4
InChI Key: IFXJNHPUSZOQJD-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide is a synthetic small molecule designed for research applications, featuring a fluorinated aromatic system coupled with a thiophene-sulfonamide moiety. This structural combination is of significant interest in medicinal chemistry and drug discovery, as both fluorine atoms and sulfonamide functional groups are known to profoundly influence the biological activity and physicochemical properties of organic compounds . The incorporation of a fluorine atom on the phenyl ring is a strategic modification commonly employed to enhance metabolic stability, influence lipophilicity, and modulate electron-withdrawing effects, which can lead to improved binding affinity to biological targets . The sulfonamide group serves as a key pharmacophore, known for its ability to act as a ligand for a wide range of enzymes and receptors . Sulfonamide-containing compounds are prevalent in pharmaceuticals with applications as antimicrobials, anticancers, carbonic anhydrase inhibitors, and anti-inflammatory agents . The 5-methylthiophene ring adds a heterocyclic component, a feature present in over 85% of all biologically active compounds, which contributes to molecular diversity and is frequently used to explore structure-activity relationships . This reagent is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound as a chemical building block, a reference standard, or a key intermediate in the synthesis of more complex molecules for probing biological mechanisms, particularly in the development of potential enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-10-6-7-14(20-10)21(17,18)16-9-13(19-2)11-4-3-5-12(15)8-11/h3-8,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJNHPUSZOQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorophenyl-2-methoxyethyl intermediate, which is then coupled with a thiophene-2-sulfonamide derivative. Key steps in the synthesis include:

    Formation of the 3-fluorophenyl-2-methoxyethyl intermediate: This step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine under controlled conditions to form the desired intermediate.

    Coupling with thiophene-2-sulfonamide: The intermediate is then reacted with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 5-methylthiophene-2-sulfonamide , 3-fluorophenyl , and methoxyethyl groups. Below is a comparative analysis with structurally related sulfonamides:

Compound Name Key Substituents Biological Activity/Properties Reference
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Chloro, methoxy, benzene-sulfonamide Herbicidal, anti-malarial, anti-convulsant
5-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Thiophene-2-Sulfonamide 5-Methylthiophene, tetrahydrofuran-methyl Not explicitly stated (used in synthesis)
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-Methoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Acetamide Hydroxyphenyl, thiazolidinone, methoxybenzylidene Anticancer, enzyme inhibition (hypothesized)
N-[5-((2-Methoxy-5-Nitrophenyl)Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]Acetamide Methoxy, nitro, thiadiazole Antimicrobial (synthetic intermediate)

Thiophene vs. Benzene Sulfonamides: The target compound’s 5-methylthiophene ring may confer distinct electronic and steric properties compared to benzene-based sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide). In contrast, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide demonstrated herbicidal and anti-malarial activities, suggesting that chloro and methoxy substituents on aromatic rings are critical for such effects .

Fluorine vs. Chlorine Substituents :

  • The 3-fluorophenyl group in the target compound may offer superior metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ). Fluorine’s electronegativity and small atomic radius often reduce off-target interactions while maintaining potency .

Methoxyethyl Chain vs. Other Alkyl Groups :

  • The 2-methoxyethyl side chain differentiates the target compound from simpler alkyl or aryl substituents. This group likely enhances solubility in polar solvents compared to purely hydrophobic chains (e.g., methyl or ethyl groups in and ).

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, suggesting longer half-life than non-fluorinated sulfonamides (e.g., ).

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide is a compound of increasing interest due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse pharmacological activities. The presence of the sulfonamide group enhances its solubility and biological activity. The fluorophenyl and methoxyethyl substituents contribute to its interaction with biological targets.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain kinases involved in cancer progression, similar to other sulfonamide derivatives. For instance, studies indicate that it may target the epidermal growth factor receptor (EGFR), a crucial player in tumorigenesis .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
EGFR InhibitionIC50 = 10 nM
AntimicrobialEffective against Mycobacterium spp.
CytotoxicityVero cell line > 100 μM
AntiproliferativeInhibits cancer cell lines

Case Studies and Research Findings

  • Cancer Research :
    • A study highlighted the compound's ability to inhibit EGFR with an IC50 value comparable to established drugs like gefitinib. This suggests potential use in targeted cancer therapies .
  • Antimicrobial Studies :
    • Research demonstrated that derivatives with similar thiophene structures showed significant activity against multidrug-resistant Mycobacterium tuberculosis, indicating that this compound could have a role in treating resistant infections .
  • Pharmacokinetic Profile :
    • Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, essential for effective therapeutic use. For example, kinetic solubility studies showed values exceeding 250 μM, suggesting good bioavailability .

Q & A

Basic: What are the standard synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide?

Answer:
The compound is synthesized via nucleophilic substitution between 5-methylthiophene-2-sulfonyl chloride and the secondary amine N-[2-(3-fluorophenyl)-2-methoxyethyl]amine. Key steps include:

  • Amine Preparation : Reacting 3-fluorophenylacetonitrile with methoxyethyl bromide, followed by reduction (e.g., LiAlH₄) to form the amine intermediate .
  • Sulfonylation : The amine reacts with sulfonyl chloride in a polar aprotic solvent (e.g., THF) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires strict control of stoichiometry and temperature .

Advanced: How can reaction conditions be optimized to minimize byproducts like N-alkylated impurities?

Answer:
Byproducts often arise from competing alkylation of the sulfonamide nitrogen. Mitigation strategies include:

  • Steric Hindrance : Use bulky bases (e.g., 2,6-lutidine) to deprotonate the amine selectively, reducing nucleophilicity of the sulfonamide nitrogen .
  • Low-Temperature Reactions : Conduct sulfonylation at 0–5°C to suppress side reactions .
  • Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • In Situ Monitoring : Real-time HPLC or MS analysis identifies intermediates, enabling rapid adjustment of reaction parameters .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.4–7.1 (3-fluorophenyl aromatic protons), δ 3.5–3.2 (methoxyethyl –OCH₃ and –CH₂–), δ 2.5 (thiophene methyl group) .
    • ¹³C NMR : Signals for sulfonamide sulfur (δ 125–135 ppm) and fluorinated aromatic carbons (δ 115–120 ppm) .
  • MS : ESI-MS confirms molecular ion [M+H]⁺ at m/z 354.1 (calculated for C₁₄H₁₅FNO₃S₂) .
  • FT-IR : Stretches at 1150 cm⁻¹ (S=O) and 1340 cm⁻¹ (C–F) validate functional groups .

Advanced: How can crystallography resolve discrepancies in proposed stereochemistry or conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in:

  • Stereoelectronic Effects : The methoxyethyl group’s orientation relative to the fluorophenyl ring can influence reactivity. SCXRD data (e.g., torsion angles) clarify spatial arrangements .
  • Hydrogen Bonding : Sulfonamide N–H···O interactions stabilize specific conformers, detectable via SCXRD. Compare with computational models (DFT) to validate .
  • Polymorphism Screening : Differential scanning calorimetry (DSC) identifies polymorphs, which may explain solubility or stability variations .

Basic: What biological activities are associated with sulfonamide derivatives like this compound?

Answer:
Sulfonamides exhibit diverse bioactivities:

  • Antimicrobial : Inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .
  • Antifungal : Disruption of membrane integrity via thiophene ring interactions (observed in analogs like 5-methylthiophene-2-sulfonamide) .
  • Enzyme Modulation : Fluorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Substituent Variation : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
  • Thiophene Modifications : Introduce substituents at the 5-methyl position to alter steric bulk and solubility .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with sulfonamide S=O) for target engagement .

Basic: What are common purity analysis methods for this compound?

Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Karl Fischer Titration : Determine water content (<0.5% w/w) for hygroscopic batches .

Advanced: How to address discrepancies in solubility data across studies?

Answer:

  • Solvent Effects : Use Hansen solubility parameters (HSPs) to predict solubility in non-aqueous solvents (e.g., DMSO vs. ethanol) .
  • Ionization Studies : Measure pKa (sulfonamide N–H ≈ 10.5) to assess pH-dependent solubility .
  • Cocrystal Screening : Coformers like succinic acid improve aqueous solubility via non-covalent interactions .

Basic: What are recommended storage conditions to ensure stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrate formation, which alters melting points and solubility .
  • Inert Atmosphere : Argon or nitrogen headspace minimizes oxidation of the thiophene ring .

Advanced: How to design stability-indicating methods for long-term degradation studies?

Answer:

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions to identify degradation products (e.g., sulfonic acid via hydrolysis) .
  • LC-MS/MS : Characterize degradation pathways (e.g., cleavage of methoxyethyl group) and quantify impurities .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at ambient conditions using accelerated stability data .

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